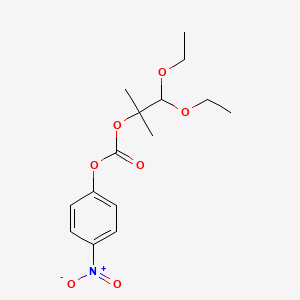
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is a chemical compound with the molecular formula C15H21NO7. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a diethoxy-methyl group and a nitrophenyl carbonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate typically involves the reaction of 2-(1,1-Diethoxy-2-methyl)propanol with 4-nitrophenyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反应分析
Types of Reactions
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, the carbonate group can be hydrolyzed to form 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.
Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(1,1-Diethoxy-2-methyl)propyl 4’-aminophenyl carbonate.
科学研究应用
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound is utilized in the development of drug candidates, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Biological Studies: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can serve as a chromophore, allowing for spectrophotometric detection of enzymatic reactions.
相似化合物的比较
Similar Compounds
2-(1,1-Diethoxy-2-methyl)propyl 4’-Aminophenyl Carbonate: Similar structure but with an amino group instead of a nitro group.
2-(1,1-Diethoxy-2-methyl)propyl 4’-Methoxyphenyl Carbonate: Contains a methoxy group instead of a nitro group.
Uniqueness
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and spectrophotometric properties. This makes it particularly useful in biochemical assays and as an intermediate in organic synthesis.
生物活性
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate is a synthetic organic compound that has garnered attention for its biological activity, particularly in the context of pharmacology and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a carbonate functional group attached to a nitrophenyl moiety, which is known to influence its reactivity and biological interactions. The presence of the diethoxy group contributes to its solubility and stability in various solvents, making it suitable for diverse applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses in target organisms.
- Cell Cycle Interference : Research indicates that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation .
- Apoptotic Induction : Some studies suggest that this compound can trigger apoptosis in certain cell lines, enhancing its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound across various studies:
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability in A549 and KB31 cells. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .
Case Study 2: Plant Growth Regulation
The compound has also been explored for its potential as a plant growth regulator. It demonstrated inhibitory effects on cytokinin activity, suggesting applications in agriculture for controlling plant growth and development .
属性
IUPAC Name |
(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOVDVGEWOCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














